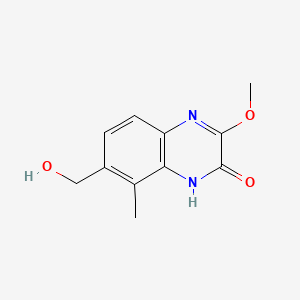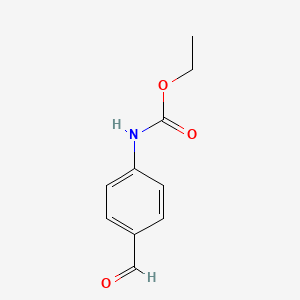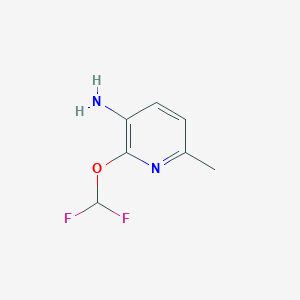
2-(Difluoromethoxy)-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-methylpyridin-3-amine is a compound that belongs to the class of difluoromethoxylated nitrogen-containing heterocycles. The presence of the difluoromethoxy group (OCF2H) in the molecule imparts unique physicochemical properties that can enhance biological activity and stability .
Preparation Methods
One common method is the reaction of α-(difluoromethoxy)ketones with appropriate amines under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
2-(Difluoromethoxy)-6-methylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, leading to increased efficacy and stability . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Difluoromethoxy)-6-methylpyridin-3-amine can be compared with other difluoromethoxylated compounds, such as:
2-(Difluoromethoxy)aniline: Similar in structure but with different reactivity and applications.
Difluoromethoxylated ketones: Used as building blocks for various nitrogen-containing heterocycles.
Trifluoromethylated compounds: While similar in their fluorinated nature, trifluoromethylated compounds have different physicochemical properties and applications.
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-4-2-3-5(10)6(11-4)12-7(8)9/h2-3,7H,10H2,1H3 |
InChI Key |
RULOKSFWTZCZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
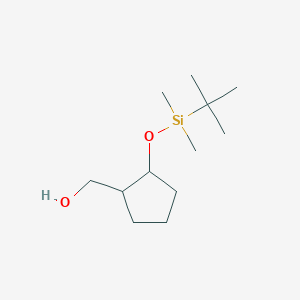
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
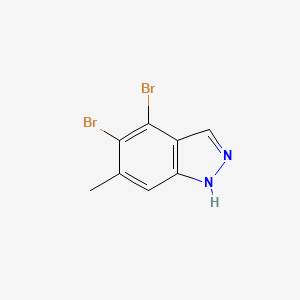
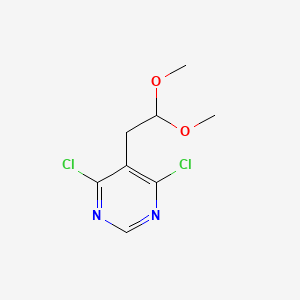
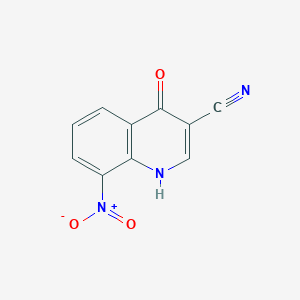

![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
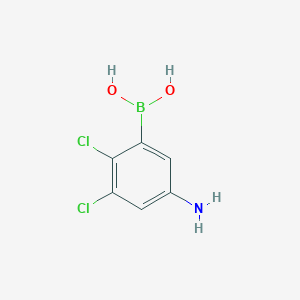
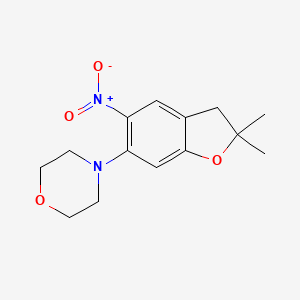

![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
